molecular formula C5H10BrNO B6595700 2-bromo-N-methylbutanamide CAS No. 42275-49-0

2-bromo-N-methylbutanamide

Cat. No.: B6595700
CAS No.: 42275-49-0
M. Wt: 180.04 g/mol
InChI Key: NMVVSARKTCRRRS-UHFFFAOYSA-N
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Description

2-Bromo-N-methylbutanamide is an organic compound with the molecular formula C5H10BrNO It is a brominated amide, which means it contains both a bromine atom and an amide functional group

Preparation Methods

The synthesis of 2-bromo-N-methylbutanamide can be achieved through a two-step reaction process. The first step involves the bromination of N-methylbutanamide, followed by the substitution of the bromine atom with an amide group. This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for larger scale production and efficiency.

Chemical Reactions Analysis

2-Bromo-N-methylbutanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form N-methylbutanamide.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reagents and conditions used.

Common reagents for these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-N-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving brominated compounds and their biological effects.

    Medicine: Research into potential pharmaceutical applications, although specific uses in medicine are still under investigation.

    Industry: It may be used in the production of other chemicals or materials that require brominated intermediates.

Mechanism of Action

The mechanism by which 2-bromo-N-methylbutanamide exerts its effects involves the reactivity of the bromine atom and the amide group. The bromine atom can participate in substitution reactions, while the amide group can engage in hydrogen bonding and other interactions. These properties make the compound useful in various chemical reactions and applications.

Comparison with Similar Compounds

2-Bromo-N-methylbutanamide can be compared with other brominated amides and similar compounds:

    2-Bromo-N-butyl-N-methylbutanamide: Similar structure but with a butyl group instead of a methyl group.

    N-Methylbutanamide: Lacks the bromine atom, making it less reactive in certain types of reactions.

    2-Bromoacetamide: Contains a bromine atom but has a different carbon chain length and structure.

Properties

IUPAC Name

2-bromo-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO/c1-3-4(6)5(8)7-2/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVSARKTCRRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311871
Record name 2-Bromo-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42275-49-0
Record name 2-Bromo-N-methylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42275-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-methylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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